Technical Guide: Chemical Profiling and Synthetic Utility of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Technical Guide: Chemical Profiling and Synthetic Utility of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
[1]
Executive Summary
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (hereafter 5-Br-THNA ) is a bifunctional bicyclic scaffold critical to medicinal chemistry programs targeting G-Protein Coupled Receptors (GPCRs), specifically serotonin (5-HT) and dopamine receptors.[1] Its value lies in its rigid tetralin core, which restricts conformational freedom, enhancing binding selectivity compared to flexible phenethylamine analogs.[1]
This guide provides a comprehensive technical profile of 5-Br-THNA, detailing its physicochemical properties, an optimized synthetic protocol via reductive amination, and its divergent reactivity profile.[1] It serves as a practical manual for researchers utilizing this intermediate in lead optimization.
Physicochemical Profile
The following data aggregates experimental and predicted values for the (S)-enantiomer hydrochloride salt, the most common form used in asymmetric synthesis.
| Property | Value | Notes |
| IUPAC Name | (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Stereochemistry is critical for bioactivity.[1] |
| CAS Number | 1810074-82-8 | Refers to the (S)-HCl salt.[1][2] Racemic: 676136-31-5.[1] |
| Molecular Formula | C₁₀H₁₂BrN[1] · HCl | Free base: C₁₀H₁₂BrN |
| Molecular Weight | 262.57 g/mol | Free base: 226.12 g/mol |
| Appearance | White to off-white solid | Hygroscopic; store under desiccant.[1] |
| Solubility | Water (>20 mg/mL), DMSO, Methanol | Free base is soluble in DCM, EtOAc.[1] |
| pKa (Predicted) | ~9.5 (Amine) | Typical for benzylic amines.[1] |
| LogP (Predicted) | 2.8 (Free Base) | Lipophilic core facilitates CNS penetration.[1] |
| H-Bond Donors/Acceptors | 2 / 1 | Key for receptor pocket interactions.[1] |
Synthetic Methodology: Reductive Amination
The most robust route to 5-Br-THNA is the reductive amination of 5-bromo-1-tetralone .[1] While direct reductive amination using ammonium acetate is possible, a two-step "one-pot" procedure using a titanium(IV) isopropoxide Lewis acid catalyst followed by borohydride reduction yields superior purity by preventing dimer formation.[1]
Reaction Pathway Visualization[1]
Figure 1: Reductive amination pathway utilizing Titanium(IV) isopropoxide to activate the ketone and scavenge water, driving imine formation.[1]
Optimized Experimental Protocol
Objective: Synthesis of racemic 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
Reagents:
-
5-Bromo-1-tetralone (1.0 equiv)[1]
-
Titanium(IV) isopropoxide (2.0 equiv) [Strictly Anhydrous][1]
-
Ammonia (7N in Methanol) (5.0 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Solvents: Methanol (Anhydrous), Diethyl Ether, HCl (4N in Dioxane).[1]
Step-by-Step Procedure:
-
Imine Formation (Moisture Sensitive):
-
In a flame-dried round-bottom flask under N₂, dissolve 5-bromo-1-tetralone in anhydrous methanol (0.5 M concentration).
-
Add Titanium(IV) isopropoxide dropwise.[1] The solution may turn slightly yellow.[1]
-
Add 7N Ammonia in Methanol.[1] Seal the vessel and stir at ambient temperature for 12–16 hours. Note: Ti(OiPr)₄ acts as a water scavenger, pushing the equilibrium toward the imine.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Sodium Borohydride (NaBH₄) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
-
Quench and Work-up:
-
Quench the reaction by adding 2N ammonium hydroxide (aq).[1] A heavy white precipitate (TiO₂) will form.[1]
-
Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with ethyl acetate.[1]
-
Concentrate the filtrate to remove methanol.[1]
-
Extract the aqueous residue with Ethyl Acetate (3x).[1]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude free base oil.
-
-
Salt Formation (Purification):
Validation Check:
-
¹H NMR (DMSO-d₆): Look for the benzylic methine proton at ~4.3 ppm (broad triplet).[1]
-
Purity: HPLC >97% is expected after salt formation.[1]
Reactivity & Divergent Synthesis
5-Br-THNA offers two orthogonal "handles" for chemical modification, allowing it to serve as a versatile core in library generation.[1]
Functionalization Logic
-
N-Terminus (Amine): Highly nucleophilic.[1] Suitable for amide coupling, reductive amination, or sulfonylation.[1]
-
C-Terminus (Aryl Bromide): Electrophilic.[1] Suitable for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
Strategic Insight: It is generally recommended to functionalize the amine first (or protect it as a Boc-carbamate) before performing Pd-catalyzed reactions on the bromide to prevent catalyst poisoning by the free amine.[1]
Divergent Workflow Diagram
Figure 2: Divergent synthesis map showing the orthogonal reactivity of the amine and bromide handles.
Applications in Drug Discovery
The 5-bromo-1-aminotetralin scaffold is a "privileged structure" in neurochemistry.[1]
-
5-HT (Serotonin) Receptors: The tetralin ring mimics the indole core of serotonin.[1] Substituents at the 5-position (replacing the bromine) allow the molecule to probe the hydrophobic pockets of 5-HT2A and 5-HT2C receptors.[1]
-
Conformational Restriction: Unlike flexible phenethylamines, the tetralin system locks the ethylamine side chain into a specific conformation, reducing the entropic cost of binding.
-
Spirocyclic Intermediates: The amine can be used to form spiro-hydantoins or spiro-piperidines, which are valuable for creating novel IP (Intellectual Property) space.[1]
Safety and Handling
-
Hazards: 5-Br-THNA is an Irritant .[1] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: The free base is prone to oxidation (turning brown) and carbonate formation upon exposure to air. Store as the HCl salt at 4°C in a tightly sealed container.
References
-
Synthesis of Tetralin Amines: Reductive Amination of Ketones & Aldehydes.[1] Master Organic Chemistry.[1] Link
-
Chemical Properties: 1,2,3,4-Tetrahydro-1-naphthylamine Data. PubChem, National Library of Medicine. Link[1]
-
Precursor Data: 5-Bromo-1-tetralone Compound Summary. PubChem.[1][3][4][5] Link[1]
-
Commercial Availability & CAS: (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.[1][2] Sigma-Aldrich.[1][6] Link[1]
-
General Methodology: Amine Synthesis by Reductive Amination.[1][7][8][9][10] Organic Chemistry Portal.[1] Link
Sources
- 1. 1,2,3,4-Tetrahydro-1-naphthylamine | C10H13N | CID 18066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HYDROCHLORIDE [P52884] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C11H13NO2 | CID 236509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 14450112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | C17H18Cl3N | CID 13408687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-bromotetralin | 6134-55-0 [chemicalbook.com]
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